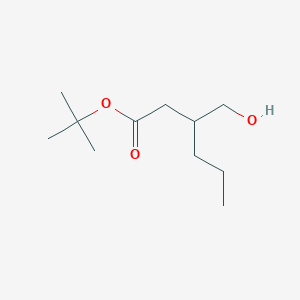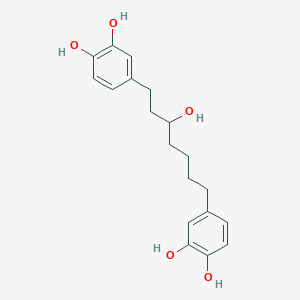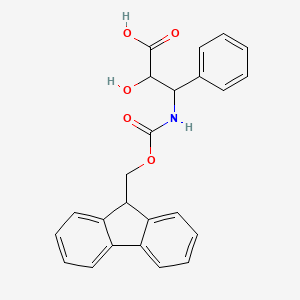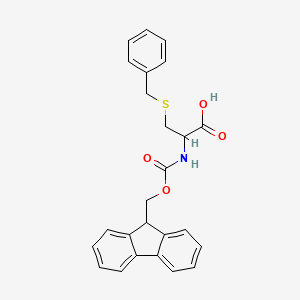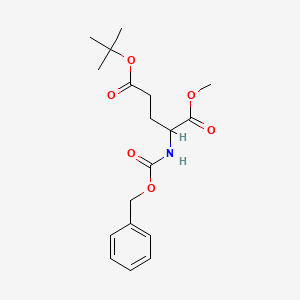
5-tert-Butyl 1-Methyl 2-(Cbz-amino)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-GLU(OTBU)-OME: , also known as N-Benzyloxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It serves as a protecting group for the carboxyl group of glutamic acid, preventing unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Z-GLU(OTBU)-OME typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The reaction is carried out in the presence of an esterification catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature for several hours, followed by filtration or extraction to isolate the product .
Industrial Production Methods: In industrial settings, the production of Z-GLU(OTBU)-OME follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity of the product. The final product is typically purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Z-GLU(OTBU)-OME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: Z-GLU(OTBU)-OME is used as a protecting group in peptide synthesis, allowing for selective reactions on other functional groups without interference from the carboxyl group .
Biology: In biological research, this compound is used to study the role of glutamic acid residues in proteins and enzymes. It helps in the structural analysis of proteins using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Medicine: Z-GLU(OTBU)-OME is used in the development of peptide-based drugs and therapeutic agents. It aids in the synthesis of peptides with high specificity and activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of polymers and other high-performance materials .
Mécanisme D'action
Z-GLU(OTBU)-OME exerts its effects by acting as a protecting group for the carboxyl group of glutamic acid. This prevents unwanted reactions during synthesis, allowing for selective modification of other functional groups. The molecular targets include the carboxyl group of glutamic acid and other amino acids, facilitating the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
- N-Cbz-L-glutamic acid γ-t-butyl ester
- Fmoc-Glu(OtBu)-OH
- Boc-Glu(OtBu)-OH
Comparison: Z-GLU(OTBU)-OME is unique in its ability to protect the carboxyl group of glutamic acid while allowing for selective reactions on other functional groups. Compared to similar compounds, it offers higher stability and efficiency in peptide synthesis .
Propriétés
IUPAC Name |
5-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSLIYSWUEHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-Dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid;2-methylpropan-2-amine](/img/structure/B13385745.png)
![(2E)-3-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}prop-2-enoic acid](/img/structure/B13385751.png)
![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13385758.png)
![but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B13385770.png)
![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)

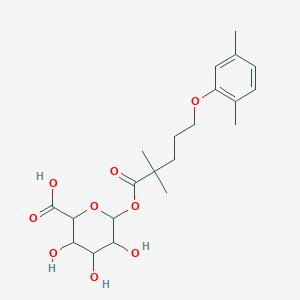
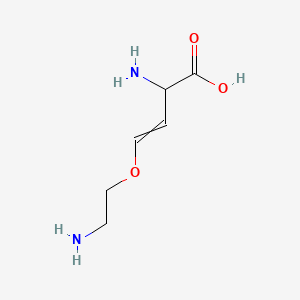
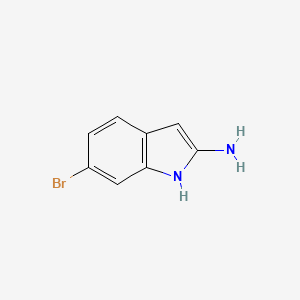
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one](/img/structure/B13385798.png)
